tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate
CAS No.:
Cat. No.: VC15912150
Molecular Formula: C13H23FN2O2
Molecular Weight: 258.33 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate -](/images/structure/VC15912150.png)
Specification
Molecular Formula | C13H23FN2O2 |
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Molecular Weight | 258.33 g/mol |
IUPAC Name | tert-butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate |
Standard InChI | InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-7-6-13(9-16)5-4-10(14)8-15-13/h10,15H,4-9H2,1-3H3 |
Standard InChI Key | TXZXAKDNFICILF-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CCC(CN2)F |
Introduction
Chemical Structure and Nomenclature
The compound features a spiro[4.5]decane core, where two rings (a four-membered and a five-membered ring) share a single atom. The 2,6-diazaspiro designation indicates nitrogen atoms at positions 2 and 6 of the fused ring system. A fluorine substituent is located at position 8, while the tert-butyl carbamate group occupies position 2 .
Table 1: Key Structural Attributes
The fluorine atom introduces electronegativity, potentially enhancing metabolic stability and binding affinity in pharmaceutical contexts .
Synthesis and Synthetic Pathways
While no explicit synthesis route for this compound is documented, its preparation can be inferred from methods used for analogous diazaspirodecane derivatives.
Core Spirocycle Formation
Spirocyclic frameworks are typically constructed via cyclization reactions. For example:
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Mannich Cyclization: A primary amine reacts with formaldehyde and ketones to form azaspirocycles .
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Ring-Closing Metathesis: Grubbs catalyst-mediated closure of diene precursors .
Fluorination Strategies
Late-stage fluorination at position 8 may employ:
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Electrophilic Fluorination: Using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) .
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Nucleophilic Displacement: Replacement of a hydroxyl or nitro group with KF or CsF .
Boc Protection
The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
Physicochemical Properties
Data extrapolated from structural analogs suggest:
Table 2: Estimated Physical Properties
The Boc group reduces amine basicity (pKa ~4-5 when protected), improving lipid solubility .
Spectroscopic Characterization
Hypothetical spectral data based on similar compounds:
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.15-3.80 (m, 8H, ring CH₂), 4.65 (br s, 1H, NH) .
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¹³C NMR: δ 28.3 (Boc CH₃), 80.1 (Boc C-O), 155.2 (C=O), 90.1 (d, J = 172 Hz, C-F) .
Pharmaceutical Applications
Diazaspiro compounds are privileged scaffolds in drug discovery due to:
Antitubercular Activity
A 2024 study demonstrated that 2,6-diazaspiro[3.4]octanes with nitrofuranoyl groups exhibit MIC values of 0.12 µg/mL against M. tuberculosis H37Rv . While the reviewed compound differs in ring size, its spiro architecture and fluorine substituent suggest similar potential for optimizing antimycobacterial activity.
CNS-Targeted Therapeutics
Spirocyclic amines readily cross the blood-brain barrier. The Boc group facilitates prodrug strategies for dopamine receptor modulators .
Hazard | Precautionary Measures |
---|---|
Skin irritation (Category 2) | Wear nitrile gloves; use fume hood |
Eye damage (Category 1) | Safety goggles required |
Acute toxicity (oral, Cat. 4) | Avoid ingestion; PPE during handling |
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